molecular formula C10H16O5 B6266279 (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid CAS No. 1808445-70-6

(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid

Cat. No. B6266279
CAS RN: 1808445-70-6
M. Wt: 216.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The (2S,5R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “tert-butoxycarbonyl” is a protective group often used in organic synthesis, particularly for amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The tert-butoxycarbonyl group could be removed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxylic acid could increase its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to discuss the mechanism of action of this compound. If it’s used as an intermediate in a synthetic procedure, its role would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. This could include wearing personal protective equipment and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .

Future Directions

The future research directions involving this compound could be diverse, depending on its applications. It could be used as a building block in the synthesis of more complex molecules, or its properties could be studied in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid involves the protection of tetrahydrofuran-2-carboxylic acid with tert-butoxycarbonyl (Boc) group, followed by reduction of the carboxylic acid to an alcohol and subsequent oxidation to the carboxylic acid. The stereochemistry of the tetrahydrofuran ring must be maintained throughout the synthesis.", "Starting Materials": [ "Tetrahydrofuran-2-carboxylic acid", "tert-Butyl chloroformate", "Triethylamine", "Sodium borohydride", "Acetic acid", "Sodium chlorite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of tetrahydrofuran-2-carboxylic acid with tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate and triethylamine in methanol.", "Step 2: Reduction of the carboxylic acid to an alcohol using sodium borohydride in methanol.", "Step 3: Oxidation of the alcohol to the carboxylic acid using sodium chlorite and acetic acid in water.", "Step 4: Deprotection of the Boc group using hydrochloric acid in methanol.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 6: Purification of the product by recrystallization from methanol.", "Step 7: Verification of the stereochemistry of the tetrahydrofuran ring using NMR spectroscopy." ] }

CAS RN

1808445-70-6

Molecular Formula

C10H16O5

Molecular Weight

216.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.